molecular formula C11H14O2 B6155556 2-(4-ethoxyphenyl)propanal CAS No. 110732-00-8

2-(4-ethoxyphenyl)propanal

Cat. No.: B6155556
CAS No.: 110732-00-8
M. Wt: 178.2
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Description

2-(4-ethoxyphenyl)propanal is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.2. The purity is usually 95.
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Properties

CAS No.

110732-00-8

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Significance of Aryl Substituted Propanal Derivatives in Synthetic Chemistry

Aryl-substituted propanal derivatives are a class of organic compounds that have found significant utility as versatile building blocks in synthetic chemistry. Their structural motif, which incorporates an aromatic ring, a three-carbon chain, and a reactive aldehyde group, allows for a wide array of chemical transformations. These compounds serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.

Research into aryl-substituted propanol (B110389) derivatives has demonstrated their potential in the development of new therapeutic agents. For instance, various 1-aryl-3-substituted propanol derivatives have been synthesized and evaluated for their antimalarial activity. nih.govmdpi.comnih.gov These studies highlight the importance of the aryl substituent and its substitution pattern in modulating biological efficacy. The presence of the aldehyde functionality in aryl-substituted propanals provides a synthetic handle for constructing such propanol derivatives through reduction, or for engaging in a variety of other carbon-carbon bond-forming reactions.

The reactivity of the aldehyde group, coupled with the electronic properties of the substituted aryl ring, makes these molecules valuable precursors. For example, the aldehyde can undergo aldol (B89426) condensations, Wittig reactions, and reductive aminations to build molecular complexity. The nature of the substituent on the aryl ring, such as the ethoxy group in 2-(4-ethoxyphenyl)propanal, can influence the reactivity of the aldehyde and provide sites for further functionalization.

Scope and Research Focus on 2 4 Ethoxyphenyl Propanal

Classical Approaches to Arylpropanals

Traditional methods for synthesizing arylpropanals, including this compound, have relied on well-established reactions in organic chemistry.

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.org This electrophilic aromatic substitution can be adapted to synthesize arylpropanals. In the context of this compound, this would typically involve the reaction of phenetole (B1680304) (ethoxybenzene) with a propanoyl electrophile equivalent.

The reaction is generally catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the alkylating or acylating agent. mt.com One common strategy involves the Friedel-Crafts acylation of phenetole with propanoyl chloride or propanoic anhydride (B1165640) to yield 4-ethoxypropiophenone. Subsequent manipulation of the ketone, as will be discussed, can lead to the desired aldehyde. Direct alkylation with a masked propanal equivalent is also conceivable but can be challenging due to potential rearrangements and over-alkylation of the activated aromatic ring. organic-chemistry.org The ethoxy group on the benzene (B151609) ring is an ortho-, para-director, meaning the substitution will primarily occur at the position para to the ethoxy group due to steric hindrance at the ortho positions.

A greener approach to Friedel-Crafts acylation avoids the use of aluminum chloride by employing an activated alumina (B75360) catalyst and trifluoroacetic anhydride. beyondbenign.org

Table 1: Key Aspects of Friedel-Crafts Reactions

FeatureDescription
Reaction Type Electrophilic Aromatic Substitution
Reactants Aromatic Ring, Alkylating/Acylating Agent
Catalyst Strong Lewis Acid (e.g., AlCl₃, FeCl₃) or Solid Acids
Mechanism Generation of an electrophile (carbocation or acylium ion) that attacks the aromatic ring.

Grignard Reaction-Based Syntheses and Subsequent Transformations

Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. masterorganicchemistry.comyoutube.com A plausible Grignard-based synthesis of a precursor to this compound involves the reaction of a 4-ethoxyphenylmagnesium halide with an appropriate electrophile.

For instance, 4-ethoxyphenylmagnesium bromide can be prepared from 4-bromoethoxybenzene and magnesium metal. This Grignard reagent can then react with an epoxide like propylene (B89431) oxide. This reaction, after an acidic workup, would yield 1-(4-ethoxyphenyl)propan-2-ol. Subsequent oxidation of this secondary alcohol would then produce the target aldehyde, this compound. Alternatively, reaction of the Grignard reagent with propanal would yield 1-(4-ethoxyphenyl)propan-1-ol.

It is important to note that Grignard reagents are strong bases and are incompatible with acidic protons, such as those in alcohols and carboxylic acids. masterorganicchemistry.com

Reduction of Corresponding Carboxylic Acid Derivatives or Ketones

A common and effective route to aldehydes involves the controlled reduction of carboxylic acid derivatives or ketones. researchgate.net For the synthesis of this compound, a relevant precursor is 2-(4-ethoxyphenyl)propanoic acid or its corresponding ester.

The reduction of a carboxylic acid to an aldehyde is a delicate transformation as over-reduction to the primary alcohol can readily occur. Specialized reducing agents or multi-step procedures are often required. A more common approach is the reduction of a corresponding ester, such as ethyl 2-(4-ethoxyphenyl)propanoate. This ester can be reduced to the corresponding alcohol, 2-(4-ethoxyphenyl)propanol, using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of lithium chloride. google.com The resulting primary alcohol can then be oxidized to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through a Swern or Dess-Martin periodinane oxidation to prevent over-oxidation to the carboxylic acid.

Alternatively, starting from 4-ethoxypropiophenone (obtainable via Friedel-Crafts acylation), a one-carbon homologation followed by reduction could be envisioned.

Advanced and Modern Synthetic Routes

More contemporary methods offer increased efficiency, selectivity, and often milder reaction conditions for the synthesis of arylpropanals.

Hydroformylation Techniques for Aryl-Substituted Alkenes

Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically using a transition metal catalyst, such as rhodium or cobalt, in the presence of carbon monoxide (CO) and hydrogen (H₂). researchgate.net

For the synthesis of this compound, the starting material would be 4-ethoxystyrene (B1359796). The hydroformylation of styrenes can lead to two regioisomers: the branched aldehyde (2-arylpropanal) and the linear aldehyde (3-arylpropanal). Achieving high regioselectivity for the branched product is a key challenge. Modern catalyst systems, often employing specific phosphine (B1218219) or phosphite (B83602) ligands, have been developed to favor the formation of the desired branched isomer. mdpi.com For example, rhodium catalysts with bulky phosphine ligands have shown high selectivity for the formation of 2-arylpropanals under mild conditions. mdpi.com This method is atom-economical and represents a direct route to the target aldehyde from a readily available alkene.

Table 2: Regioselectivity in the Hydroformylation of Styrene Analogs

Catalyst SystemSubstrateProduct(s)YieldReference
Rh(acac)(CO)₂ / Ligand4-Methoxystyrene2-(4-Methoxyphenyl)propanal91% mdpi.com
Rh(acac)(CO)₂ / Ligand4-Fluorostyrene2-(4-Fluorophenyl)propanal93% mdpi.com
Rh(acac)(CO)₂ / Ligand4-Chlorostyrene2-(4-Chlorophenyl)propanal93% mdpi.com

Note: The specific ligand used plays a crucial role in determining the regioselectivity and yield.

Transformations from Nitrile Precursors

Nitriles are versatile functional groups that can be converted into aldehydes. semanticscholar.org A synthetic route to this compound could therefore proceed through a nitrile intermediate, such as 2-(4-ethoxyphenyl)propanenitrile.

This nitrile precursor can be synthesized via nucleophilic substitution of a suitable halide, such as 1-(4-ethoxyphenyl)ethyl chloride, with a cyanide salt. The subsequent conversion of the nitrile to the aldehyde can be accomplished through reduction. A common method is the Stephen aldehyde synthesis, which involves the reaction of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde. A more modern and widely used method is the reduction using diisobutylaluminium hydride (DIBAL-H) at low temperatures, which selectively reduces the nitrile to an imine that is subsequently hydrolyzed upon aqueous workup to afford the aldehyde. This method is generally high-yielding and avoids the use of stoichiometric tin reagents. The catalytic hydration of nitriles to amides, followed by further transformations, also represents a potential, albeit less direct, route. acs.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereochemically pure compounds. While specific chemoenzymatic routes to this compound are not extensively detailed in the provided search results, the principles of this approach are well-documented for structurally similar molecules. nih.govuniovi.esmdpi.comacs.orgdtu.dk

Generally, a chemoenzymatic pathway could involve the enzymatic resolution of a racemic precursor to this compound or the enzymatic synthesis of a chiral building block that is then chemically converted to the target aldehyde. For instance, hydrolases are commonly employed for the kinetic resolution of racemic alcohols or esters, providing access to one enantiomer in high purity. uniovi.es Similarly, enzyme-catalyzed reductions of prochiral ketones can yield chiral alcohols that serve as precursors. These enzymatic steps are valued for their high enantioselectivity and operation under mild conditions. mdpi.com

A hypothetical chemoenzymatic sequence might begin with the chemical synthesis of a racemic alcohol precursor, which is then subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms. Subsequent chemical steps, such as oxidation of the desired alcohol enantiomer, would then yield the enantiomerically enriched this compound.

Stereoselective Synthesis of this compound

The creation of a specific stereoisomer of this compound is crucial for applications where chirality dictates biological activity or final product conformation. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high excess.

Asymmetric Catalysis in Propanal Synthesis

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity, often employing a small amount of a chiral catalyst to generate large quantities of a chiral product. univpancasila.ac.idrsc.org This approach is broadly applicable to the synthesis of chiral aldehydes.

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. scispace.comresearchgate.net This field has seen rapid growth and offers a sustainable alternative to metal-based catalysts. scispace.comresearchgate.net For the synthesis of chiral propanals, organocatalytic methods like asymmetric Michael additions and aldol (B89426) reactions are particularly relevant. scispace.comgoogle.com

In the context of synthesizing precursors to this compound, proline and its derivatives are effective catalysts for α-functionalization reactions of aldehydes and ketones. arkat-usa.org For example, the proline-catalyzed α-amination or α-aminooxylation of a related propanal, 3-(4-methoxyphenyl)propanal (B1589263), has been demonstrated to proceed with high enantioselectivity. arkat-usa.org These functionalized intermediates can then be further elaborated to the target chiral aldehyde.

Table 1: Examples of Organocatalytic Reactions for Chiral Aldehyde Synthesis

CatalystReaction TypeSubstrate ExampleProduct Enantiomeric Excess (ee)Reference
D-Prolineα-Aminooxylation3-(4-methoxyphenyl)propanalHigh arkat-usa.org
L-Prolineα-Amination3-(4-methoxyphenyl)propanal99% arkat-usa.org
Thiourea-cinchonaMichael AdditionNot SpecifiedHigh researchgate.net
Metal-Catalyzed Asymmetric Hydrogenation/Hydroformylation

Asymmetric Hydrogenation: This method involves the addition of hydrogen across a double bond in a prochiral substrate, guided by a chiral metal catalyst, to create a stereocenter. diva-portal.orggoogle.comacs.orgokayama-u.ac.jpacs.org While direct asymmetric hydrogenation to an aldehyde is not typical, the asymmetric hydrogenation of a corresponding α,β-unsaturated ester or acid precursor, followed by reduction of the ester or acid to the aldehyde, is a viable strategy. Rhodium and Ruthenium complexes with chiral phosphine ligands like BINAP and DuPhos are well-known for their high efficiency and enantioselectivity in hydrogenating various olefins. google.comokayama-u.ac.jp

Asymmetric Hydroformylation: This reaction introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. researchgate.netmdpi.comresearchgate.net The use of chiral ligands on metal catalysts, typically rhodium, can direct the reaction to produce a chiral aldehyde with high enantioselectivity. researchgate.netresearchgate.net For example, the hydroformylation of 4-ethoxystyrene using a rhodium catalyst with a chiral phosphine or phosphite ligand could theoretically yield (S)- or (R)-2-(4-ethoxyphenyl)propanal directly. The regioselectivity of the hydroformylation (i.e., whether the formyl group adds to the branched or linear position) is a critical factor to control in this approach. Research has shown that phosphine oxide ligands can promote high regioselectivity in rhodium-catalyzed hydroformylation. mdpi.com

Table 2: Metal-Catalyzed Asymmetric Reactions

ReactionCatalyst System (Example)Substrate TypeKey FeatureReference
Asymmetric HydrogenationRh/Ru with Chiral Phosphines (e.g., BINAP)α,β-Unsaturated Esters/AcidsHigh enantioselectivity google.comokayama-u.ac.jp
Asymmetric HydroformylationRh with Chiral LigandsStyrenesDirect formation of chiral aldehydes researchgate.netresearchgate.net
Enantioselective Aldol-Type Condensations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be rendered enantioselective through the use of chiral catalysts. cas.cnnih.govresearchgate.netsigmaaldrich.comchemrxiv.org In a relevant synthetic strategy, an enantioselective aldol condensation between an enolate derived from propanal and a suitable electrophile, or between an achiral aldehyde and a chiral enolate equivalent, could establish the stereocenter found in this compound.

Modern advancements have led to the development of catalytic, enantioselective aldol reactions that proceed under mild conditions. cas.cnchemrxiv.org For instance, dinuclear zinc-ProPhenol catalysts have been employed in syn-selective glycolate (B3277807) aldol reactions. chemrxiv.org While direct application to this compound synthesis is not specified, the principles are transferable. A plausible route could involve the reaction of a propanal-derived enolate with a chiral electrophile or the use of a chiral Lewis acid to catalyze the reaction between propanal and an achiral electrophile.

Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to a prochiral substrate. bath.ac.ukbath.ac.ukwikipedia.org The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. wikipedia.org

Evans oxazolidinones are a well-known class of chiral auxiliaries that are highly effective in directing stereoselective alkylation and aldol reactions. bath.ac.ukwikipedia.org A synthetic sequence for this compound using this approach could involve the following steps:

Acylation of a chiral oxazolidinone with propionyl chloride to form an N-propionyl imide.

Deprotonation to form a chiral enolate.

Alkylation of the enolate with a 4-ethoxybenzyl halide. The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity.

Removal of the chiral auxiliary by hydrolysis or reduction to afford the chiral carboxylic acid or alcohol, respectively. Subsequent oxidation would then provide the desired enantiomer of this compound.

Another example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When attached to a carboxylic acid, it can direct the stereoselective alkylation of the α-carbon. wikipedia.org

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ReactionKey AdvantageReference
Evans OxazolidinonesAlkylation, Aldol ReactionsHigh diastereoselectivity, predictable stereochemistry bath.ac.ukwikipedia.org
PseudoephedrineAlkylationForms crystalline products, easy to separate diastereomers wikipedia.org
CamphorsultamMichael Addition, Claisen RearrangementHigh asymmetric induction wikipedia.org

Biocatalytic Approaches for Enantiopure Derivatives

The synthesis of enantiopure derivatives of this compound is a critical endeavor, driven by the demand for stereochemically pure intermediates in various fields of chemical synthesis. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions. Key biocatalytic strategies include the asymmetric reduction of the corresponding ketone to yield chiral alcohols and the kinetic resolution of the racemic alcohol or its esters using hydrolases.

One of the most effective biocatalytic methods involves the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of prochiral ketones. While direct studies on this compound are not extensively documented, research on the structurally analogous compound, 4-methoxybenzaldehyde (B44291), provides significant insights. In a notable study, all four stereoisomers of 4-methoxyphenyl-1,2-propanediol were synthesized using a one-pot, two-step cascade involving stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases. acs.org The process starts with the carboligation of 4-methoxybenzaldehyde and acetaldehyde (B116499) to produce an intermediate, 4-methoxyphenyl-2-hydroxy-propanone, which is then stereoselectively reduced by an ADH. acs.org

For instance, the use of P. fluorescens benzaldehyde (B42025) lyase (PfBAL) followed by reduction with an alcohol dehydrogenase from Ralstonia sp. (RADH) or Lactobacillus brevis (LbADH) allows for the synthesis of different stereoisomers of the corresponding diol with excellent enantiomeric and diastereomeric excess (>99%). acs.org A self-sufficient cascade design can be achieved by using the ADH to also regenerate the consumed NADPH with an auxiliary substrate, leading to high atom economy. acs.org The choice of ADH dictates the stereochemical outcome of the reduction. For example, RADH typically yields the (S)-alcohol, while LbADH produces the (R)-alcohol from the same ketone intermediate.

Another significant biocatalytic approach is the kinetic resolution of the racemic alcohol, 2-(4-ethoxyphenyl)propanol, or its derivatives, using lipases. Lipases are widely used for the enantioselective acylation or hydrolysis of esters. mdpi.comresearchgate.net In a typical kinetic resolution, a racemic mixture of the alcohol is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, leaving the other enantiomer in its unreacted alcohol form. This allows for the separation of the two enantiomers.

Studies on similar arylpropanol derivatives have demonstrated the efficacy of this method. For example, the kinetic resolution of racemic 4-arylbut-3-en-2-ols using various lipases, such as those from Pseudomonas fluorescens and Candida antarctica (CAL-B), has yielded both the acetylated and unreacted alcohols with high enantiomeric excess (>99% ee). mdpi.comresearchgate.net The choice of lipase can be crucial; for instance, lipase AK from P. fluorescens and immobilized lipase from Thermomyces lanuginosus have been shown to be highly effective in resolving aryloxy-propan-2-yl acetates, achieving over 99% ee for both the remaining acetate (B1210297) and the produced alcohol at 50% conversion. mdpi.com

Furthermore, transaminases offer a route to chiral amines derived from the corresponding ketone. The biocatalytic transaminase-mediated synthesis of (2R)-2-(4-ethoxyphenyl)propan-1-amine from 2-(4-ethoxyphenyl)propan-1-one has been reported, achieving high enantiomeric excess (>99% ee) and conversion (88-89%) using immobilized transaminases.

The table below summarizes representative biocatalytic approaches applicable to the synthesis of enantiopure derivatives related to this compound, based on studies of structurally similar compounds.

Biocatalytic MethodEnzyme(s)Substrate(s)Product(s)Key Findings
Asymmetric Reduction Cascade P. fluorescens benzaldehyde lyase (PfBAL), Ralstonia sp. alcohol dehydrogenase (RADH)4-methoxybenzaldehyde, acetaldehyde(1R,2R)-4-methoxyphenyl-1,2-propanediol>99% ee, >99% de. acs.org
Asymmetric Reduction Cascade P. putida benzoylformate decarboxylase (PpBFD), L. brevis alcohol dehydrogenase (LbADH)4-methoxybenzaldehyde, acetaldehyde(1S,2S)-4-methoxyphenyl-1,2-propanediol>99% ee, >99% de. acs.org
Kinetic Resolution (Hydrolysis) Amano Lipase AK (P. fluorescens)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate(R)-1-(2,6-dimethylphenoxy)propan-2-ol, (S)-acetate>99% ee, E > 200. mdpi.com
Kinetic Resolution (Hydrolysis) Lipase from T. lanuginosus (Immobead 150)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate(R)-1-(2,6-dimethylphenoxy)propan-2-ol, (S)-acetate>99% ee, E > 200. mdpi.com
Transaminase-Mediated Synthesis Immobilized ArR-TA and AtR-TA2-(4-ethoxyphenyl)propan-1-one, amine donor(2R)-2-(4-ethoxyphenyl)propan-1-amine>99% ee, 88-89% conversion.

These biocatalytic strategies offer green and efficient alternatives to traditional chemical methods for producing enantiomerically pure derivatives of this compound, which are valuable building blocks in synthetic chemistry.

Fundamental Transformations of the Aldehyde Moiety

The aldehyde group is a cornerstone of the reactivity of this compound, participating in a wide range of oxidation, reduction, and nucleophilic addition reactions.

Oxidation Reactions and Pathway Analysis

The aldehyde moiety of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2-(4-ethoxyphenyl)propanoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

Common laboratory reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids. The reaction is typically performed in neutral or slightly alkaline conditions.

Chromium-based reagents: Reagents like chromic acid (H₂CrO₄), generated in situ from sodium or potassium dichromate and sulfuric acid (Jones reagent), are effective.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, producing a silver mirror as a positive test. This method is useful when other sensitive functional groups are present.

Sodium hypochlorite (B82951) (NaClO): A less hazardous alternative that can also effect the oxidation.

The general pathway involves the initial formation of a hydrate (B1144303) by the addition of water to the aldehyde carbonyl. The oxidizing agent then removes the aldehydic hydrogen from this hydrate, leading to the formation of the carboxylic acid. The ethoxy group on the aromatic ring is generally stable under these oxidative conditions.

Table 1: Oxidation of this compound This table is based on established principles of aldehyde oxidation, as direct studies on this specific compound are not widely available.

Reagent Conditions Product
Potassium Permanganate (KMnO₄) Basic solution, then acid workup 2-(4-ethoxyphenyl)propanoic acid
Chromic Acid (H₂CrO₄) Acetone, H₂SO₄ 2-(4-ethoxyphenyl)propanoic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺) Ammoniacal silver nitrate 2-(4-ethoxyphenyl)propanoic acid

Reduction Reactions to Alcohols and Hydrocarbons

The aldehyde group can be readily reduced to a primary alcohol or, under more forceful conditions, to a methyl group.

Reduction to Alcohol: The reduction of the aldehyde in this compound yields the corresponding primary alcohol, 2-(4-ethoxyphenyl)propan-1-ol. This is a highly efficient transformation typically carried out with hydride-based reducing agents.

Sodium borohydride (NaBH₄): This is a mild and selective reagent commonly used for reducing aldehydes and ketones. The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also readily reduces aldehydes to primary alcohols. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Studies on analogous compounds, such as the reduction of related esters with sodium borohydride in the presence of lithium chloride, demonstrate high yields (over 80%) for the formation of the corresponding alcohol. google.com Similarly, the reduction of related propanal derivatives is a key step in multi-step syntheses. ontosight.airesearchgate.net

Reduction to Hydrocarbon: Complete reduction of the aldehyde group to a methyl group, yielding 2-(4-ethoxyphenyl)propane, can be accomplished through several methods:

Wolff-Kishner reduction: This method involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol.

Clemmensen reduction: This procedure uses zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. This method is suitable for substrates that are stable in strong acidic conditions.

Table 2: Reduction of this compound This table is based on established principles of aldehyde reduction and data from analogous compounds. google.com

Reaction Type Reagent(s) Product
Reduction to Alcohol Sodium Borohydride (NaBH₄) in Methanol 2-(4-ethoxyphenyl)propan-1-ol
Reduction to Alcohol Lithium Aluminum Hydride (LiAlH₄) in Ether 2-(4-ethoxyphenyl)propan-1-ol
Reduction to Hydrocarbon Hydrazine (N₂H₄), Potassium Hydroxide (KOH) 2-(4-ethoxyphenyl)propane
Reduction to Hydrocarbon Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) 2-(4-ethoxyphenyl)propane

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is a prime target for a variety of nucleophiles. researchgate.net These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules.

Grignard Reaction: Reaction with organomagnesium halides (RMgX) followed by an acidic workup yields secondary alcohols. For example, reacting this compound with methylmagnesium bromide would produce 3-(4-ethoxyphenyl)butan-2-ol. Studies on the analogous 2-(3,4-dimethoxyphenyl)propanal (B3265088) confirm its participation in Grignard reactions to form secondary alcohols.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (RLi) add to the aldehyde to form secondary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from sodium cyanide and an acid, across the carbonyl double bond results in the formation of a cyanohydrin, 2-hydroxy-3-(4-ethoxyphenyl)butanenitrile.

Acetal (B89532) Formation: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol (R'OH) to form an acetal. This reaction is often used to protect the aldehyde group during other chemical transformations.

Reactions Involving the Aromatic Ring

The ethoxy group (-OCH₂CH₃) on the phenyl ring significantly influences its reactivity, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

The ethoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. dalalinstitute.com Since the para position is already occupied by the propanal substituent, electrophilic substitution on this compound is directed to the positions ortho to the ethoxy group (C-3 and C-5). The general mechanism involves the attack of the electron-rich benzene ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.publibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding 2-(3-nitro-4-ethoxyphenyl)propanal. masterorganicchemistry.com The nitration of the related 3-(4-methoxyphenyl)propanal has been documented. vulcanchem.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) results in the corresponding halogenated product, such as 2-(3-bromo-4-ethoxyphenyl)propanal.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst. However, these reactions may be complicated by the presence of the aldehyde group, which can react with the Lewis acid. Protection of the aldehyde as an acetal may be necessary before carrying out the substitution.

Table 3: Electrophilic Aromatic Substitution of this compound This table is based on established principles of EAS reactions on activated aromatic rings. masterorganicchemistry.comvulcanchem.com

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ 2-(3-nitro-4-ethoxyphenyl)propanal
Bromination Br₂, FeBr₃ 2-(3-bromo-4-ethoxyphenyl)propanal
Friedel-Crafts Acylation CH₃COCl, AlCl₃ (with aldehyde protection) 2-(3-acetyl-4-ethoxyphenyl)propanal

Coupling Reactions and Arylation Chemistry

Modern synthetic chemistry offers numerous methods for forming new carbon-carbon or carbon-heteroatom bonds using metal catalysts, known as cross-coupling reactions. For this compound to participate in these reactions, it typically first needs to be functionalized, for instance, by introducing a halogen onto the aromatic ring via electrophilic aromatic substitution as described above.

Once a derivative like 2-(3-bromo-4-ethoxyphenyl)propanal is synthesized, it can serve as a substrate in various coupling reactions:

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound (e.g., an arylboronic acid) to form a biaryl structure.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst, to form an aryl-alkyne.

Ullmann Reaction: A copper-catalyzed reaction that can be used to couple two aryl halide molecules or to form aryl ethers or aryl amines. acs.org

These reactions are powerful tools for building molecular complexity, allowing for the arylation of the this compound framework. The aldehyde group would likely need to be protected as an acetal during these transformations to prevent side reactions.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. allen.in These reactions are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. For aldehydes like this compound, such transformations often require initial conversion to a suitable reactive intermediate.

Fritsch-Wiechell Rearrangement and Analogues

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a classic organic reaction that converts a 1,1-diaryl-2-halo-alkene into a 1,2-diaryl-alkyne using a strong base. chemeurope.comwikipedia.org While this compound itself does not directly undergo this rearrangement, it can be converted into a suitable substrate for an FBW-type reaction. A common strategy involves the Corey-Fuchs reaction, which transforms an aldehyde into a 1,1-dihalo-olefin, a direct precursor for the FBW rearrangement. researchgate.net

A notable analogue involves the synthesis of acetylenes from aldehydes via 1-chlorovinyl sulfoxides. This procedure offers a pathway for the one-carbon homologation of an aldehyde to an alkyne. oup.com For this compound, this would involve a multi-step sequence, as detailed in the table below, based on analogous transformations of similar aldehydes like 3-(4-methoxyphenyl)propanal. oup.com

StepReactantsProductReaction TypeKey Intermediate
1This compound, Chloromethyl phenyl sulfoxide (B87167)β-Chloro-β-sulfinyl alcohol adductNucleophilic AdditionSulfoxide carbanion
2Adduct from Step 1, Methanesulfonyl chlorideMesylated adductEsterification-
3Mesylated adduct from Step 2, DBU1-chloro-2-(4-ethoxyphenyl)prop-1-enyl phenyl sulfoxideElimination-
4Vinyl sulfoxide from Step 3, t-Butyllithium1-(4-ethoxyphenyl)propyneFritsch-Wiechell Type RearrangementAlkylidene carbenoid

The final step is the key rearrangement, where the strong base effects a desulfinylation and rearrangement to yield the terminal alkyne. oup.com The migratory aptitude of the groups attached to the carbenoid carbon is a critical factor, with aryl groups generally migrating readily. cmu.edubeilstein-journals.org

Mechanistic Investigations of Key Reactions

Understanding the precise mechanism of a reaction is crucial for its optimization and application. Mechanistic studies often involve the identification of transient species like intermediates and the characterization of high-energy transition states.

Elucidation of Reaction Intermediates

The mechanism of the Fritsch-Wiechell rearrangement has been a subject of significant study. The core of the mechanism involves the formation of a highly reactive vinyl carbene intermediate. wikipedia.org The process is initiated by the deprotonation of the vinylic hydrogen by a strong base, followed by the elimination of the halide ion (alpha-elimination) to generate the carbene. chemeurope.com

In the context of the sulfoxide-based analogue applied to this compound, the reaction with an organolithium reagent like t-butyllithium is believed to proceed through a ligand exchange on the sulfur atom, forming a lithium alkylidene carbenoid. This carbenoid is a key intermediate that subsequently undergoes the rearrangement. oup.com The final steps involve the 1,2-migration of the aryl group (the 4-ethoxyphenyl group) and the formation of a stable lithium acetylide, which is then protonated upon workup to give the alkyne product. wikipedia.orgoup.com

Key Intermediates in the FBW Rearrangement of a this compound Derivative
IntermediatePrecursorFormation StepSubsequent Transformation
Vinyl Anion1,1-diaryl-2-halo-alkeneDeprotonation by strong baseα-elimination of halide
Vinyl Carbene / Alkylidene CarbenoidVinyl Anion / 1-chlorovinyl sulfoxide + R-Liα-elimination / Ligand exchange1,2-Aryl Migration
Lithium AcetylideVinyl Carbene / CarbenoidRearrangementProtonation during workup

The trapping of reaction intermediates is a powerful experimental technique used to validate proposed mechanisms. For instance, the metal acetylide intermediate in some FBW reactions can be trapped by electrophiles. wikipedia.org

Transition State Analysis

The transition state is the highest energy point along a reaction coordinate, and its structure dictates the reaction's kinetics and stereochemical outcome. solubilityofthings.com For the Fritsch-Wiechell rearrangement, the critical transition state is that of the 1,2-aryl migration. Theoretical studies, often employing Density Functional Theory (DFT) calculations, provide insight into the geometry and energy of these fleeting structures. beilstein-journals.orgacs.org

A key finding from studies on related systems is that the rearrangement exhibits stereoselectivity. The aryl group positioned anti (trans) to the halogen or leaving group is the one that preferentially migrates. cmu.edu This selectivity is explained by the transition state geometry, which minimizes steric interactions and allows for optimal orbital overlap during the migration.

Factors Influencing the Transition State of the 1,2-Aryl Migration
FactorInfluence on Transition StatePredicted Outcome for this compound Derivative
Migrating Group PositionThe group anti-periplanar to the leaving group has better orbital overlap for migration. cmu.eduThe 4-ethoxyphenyl group would need to be in the anti position for optimal rearrangement.
Electronic EffectsElectron-donating groups on the migrating aryl ring can stabilize the transition state.The ethoxy group (-OEt) is electron-donating, which should facilitate the migration of the phenyl ring.
Solvent EffectsPolar solvents can influence the stability of charged intermediates and transition states. tue.nlThe choice of solvent could affect the rate and efficiency of the rearrangement.

Advanced Spectroscopic Characterization and Structural Investigations for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(4-ethoxyphenyl)propanal, providing detailed information about the connectivity and chemical environment of each atom. High-resolution ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure and can be adapted for stereochemical assignments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aldehyde proton (CHO) would appear as a doublet in the downfield region, typically around δ 9.6-9.7 ppm, due to the deshielding effect of the carbonyl group. docbrown.info Its coupling to the adjacent methine proton at the C2 position provides direct evidence of their connectivity. The aromatic protons of the 1,4-disubstituted (para) ethoxy-phenyl ring are expected to appear as a pair of doublets (an AA'BB' system) between δ 6.8 and 7.2 ppm. The ethoxy group itself would present as a characteristic quartet for the methylene (B1212753) protons (-OCH₂) and a triplet for the methyl protons (-CH₃). The chiral center's proton (C2-H) would likely appear as a multiplet, split by both the aldehyde proton and the C3 methyl protons. The C3 methyl group would resonate as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton. The most downfield signal corresponds to the aldehyde carbonyl carbon, expected around δ 200-205 ppm. docbrown.info The aromatic carbons would appear in the δ 114-160 ppm range, with the carbon attached to the ethoxy group (C4) being the most deshielded among them. The chiral carbon (C2) and the carbons of the ethoxy and methyl groups would resonate in the upfield region of the spectrum. docbrown.info

For stereochemical assignment, NMR techniques can be employed on chiral derivatives. By reacting the aldehyde with a chiral resolving agent to form diastereomers, the resulting NMR spectra would show separate signals for each diastereomer, allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehyde H (CH O) 9.6 - 9.7 Doublet (d)
Aromatic H (Ar-H ) 6.8 - 7.2 Doublet of Doublets (dd)
Methylene H (-OCH ₂CH₃) ~4.0 Quartet (q)
Methine H (C2-H ) ~3.6 Multiplet (m)
Methyl H (-OCH₂CH ₃) ~1.4 Triplet (t)
Methyl H (C3-H ₃) ~1.3 Doublet (d)

Predicted values are based on analogous structures and standard chemical shift ranges.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C (C =O) 200 - 205
Aromatic C (ipso, C-O) 158 - 160
Aromatic C (ipso, C-C) 130 - 132
Aromatic C (Ar-C) 128 - 130
Aromatic C (Ar-C) 114 - 116
Methylene C (-OC H₂CH₃) ~63
Methine C (C2) ~50
Methyl C (-OCH₂C H₃) ~15
Methyl C (C3) ~14

Predicted values are based on analogous structures and standard chemical shift ranges.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Mechanistic Context

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch, typically appearing between 1720 and 1740 cm⁻¹. docbrown.infolumenlearning.com Another diagnostic feature for the aldehyde group is the presence of two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. lumenlearning.com Other significant absorptions include the C-H stretching vibrations of the aromatic ring and alkyl groups (2850-3100 cm⁻¹), aromatic C=C stretching vibrations (around 1600 cm⁻¹ and 1500 cm⁻¹), and a strong band for the aryl ether C-O stretch, typically found in the 1230-1260 cm⁻¹ region. libretexts.orgopenstax.org In a mechanistic context, IR spectroscopy can be used to monitor reactions in real-time. For instance, in a synthesis reaction, the appearance and growth of the characteristic aldehyde C=O peak at ~1725 cm⁻¹ would indicate the formation of the product. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, often give strong signals in Raman spectra, which can be useful for characterization. The carbonyl stretch is also Raman active. This technique can be advantageous for monitoring reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch ~2820 and ~2720 Weak to Medium
Alkyl C-H Stretch 2850 - 2960 Medium to Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aldehyde C=O Stretch 1720 - 1740 Strong
Aromatic C=C Stretch ~1600 and ~1500 Medium
Aryl Ether C-O Stretch 1230 - 1260 Strong

Data derived from standard functional group correlation tables. docbrown.infolibretexts.org

Mass Spectrometry (MS) for Fragment Analysis in Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. chemguide.co.uk

For this compound (molecular weight: 178.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 178. The fragmentation of this molecular ion is governed by the stability of the resulting fragments. whitman.edu Key fragmentation pathways would likely include:

Loss of the aldehyde group: A peak at m/z 149 ([M-CHO]⁺ or [M-29]⁺) resulting from the cleavage of the C1-C2 bond. libretexts.org

Formation of a stable benzylic cation: The most prominent fragmentation would likely be the cleavage of the C2-C3 bond to form a stable, resonance-stabilized 4-ethoxyphenylmethyl cation, which could rearrange to a tropylium-like ion at m/z 135.

Loss of an ethyl radical: Cleavage within the ethoxy group could lead to a fragment at m/z 149 ([M-C₂H₅]⁺).

McLafferty Rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen could occur.

In the context of reaction monitoring, MS can be coupled with chromatographic techniques (GC-MS or LC-MS) to track the formation of this compound by monitoring for its characteristic molecular ion at m/z 178 and its key fragments. whitman.eduresearchgate.net This allows for precise quantification and confirmation of product formation even in complex reaction mixtures.

X-ray Crystallography of Derivatives for Absolute Configuration and Structural Conformation

X-ray crystallography provides unambiguous proof of molecular structure, including absolute configuration and conformational details. nih.gov However, since this compound is likely a liquid or low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction is challenging.

To overcome this, the aldehyde can be converted into a stable, crystalline derivative. A common strategy involves reacting the chiral aldehyde with a chiral, enantiomerically pure reagent to form a diastereomeric mixture of products. For example, reaction with a chiral hydrazine (B178648) could yield crystalline diastereomeric hydrazones. Separation of these diastereomers followed by crystallization and X-ray analysis of one of the pure diastereomers would allow for the unequivocal determination of its three-dimensional structure. nih.gov

This analysis reveals precise bond lengths, bond angles, and torsion angles. nih.gov Crucially, by knowing the absolute configuration of the chiral reagent used, the absolute configuration (R or S) at the C2 stereocenter of the original this compound can be definitively assigned. This method is considered the gold standard for determining the absolute stereochemistry of chiral molecules. nih.gov

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., CD, ORD)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules and are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. wikipedia.orgwikipedia.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com The two enantiomers of this compound would produce CD spectra that are mirror images of each other. The chromophores in the molecule—the phenyl ring and the carbonyl group—are responsible for the CD signal. The n→π* electronic transition of the aldehyde carbonyl group and the π→π* transitions of the aromatic ring would give rise to characteristic absorption bands, known as Cotton effects, in the UV region. The intensity of these Cotton effects is directly proportional to the concentration difference between the two enantiomers, providing a direct measure of the enantiomeric excess of the sample. wikipedia.orgharvard.edu

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgresearchgate.net A sample containing an excess of one enantiomer of this compound will rotate plane-polarized light. The ORD spectrum plots this rotation versus wavelength. In regions near an absorption band of a chromophore, the ORD curve will show a characteristic peak and trough, which also constitutes a Cotton effect. researchgate.netnih.gov The amplitude of this curve is proportional to the enantiomeric excess, making ORD a valuable tool for quantifying the stereochemical outcome of asymmetric syntheses.

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Computational Chemistry and Theoretical Modeling of 2 4 Ethoxyphenyl Propanal

Conformation Analysis and Stereoelectronic Effects

No data tables or detailed research findings for 2-(4-ethoxyphenyl)propanal could be located to fulfill the content requirements. To provide an article that is both thorough and scientifically accurate, published research focusing explicitly on this compound is necessary.

Utility in Complex Molecule Synthesis and Methodological Development

As a Chiral Building Block in Natural Product Synthesis

Chiral aldehydes are valuable precursors in the total synthesis of natural products, where precise control of stereochemistry is paramount. While specific examples of the direct use of 2-(4-ethoxyphenyl)propanal in the total synthesis of a natural product are not extensively documented in publicly available literature, its structural motif is present in various bioactive molecules. The enantioselective synthesis of 2-arylpropanals is a well-established field, providing access to enantiomerically enriched forms of these compounds that can serve as key fragments in the assembly of complex natural products.

The general strategy involves the use of the chiral aldehyde in key carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, or Grignard additions, to introduce new stereocenters with a high degree of diastereoselectivity. The existing stereocenter in the 2-arylpropanal backbone directs the stereochemical outcome of these reactions. For instance, in an aldol reaction, the chiral center at the α-position can influence the facial selectivity of the enolate attack on the aldehyde, leading to the preferential formation of one diastereomer.

The synthesis of lignans (B1203133) and neolignans, a large class of natural products with diverse biological activities, often involves intermediates with a 2-arylpropane skeleton. While specific syntheses employing the ethoxy-substituted propanal are not detailed, the general approach to this class of compounds highlights the potential utility of such chiral building blocks.

Role in the Synthesis of Synthetic Organic Intermediates

2-Arylpropanoic acids are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs), and this compound can be considered a potential precursor to some of these important pharmaceutical compounds. A notable example is Etodolac, an NSAID used to treat inflammation and pain. The synthesis of Etodolac involves the construction of a pyrano[3,4-b]indole ring system. While various synthetic routes to Etodolac have been developed, a plausible pathway could involve an intermediate derived from a 2-arylpropanal derivative.

A hypothetical synthetic approach to an Etodolac intermediate starting from a related 2-arylpropanal is outlined below:

StepReactionReactantsProduct
1Fischer Indole Synthesis2-ethylphenylhydrazine, 2,3-dihydrofuran7-ethyltryptophol
2Condensation7-ethyltryptophol, Methyl 3-oxopentanoateEtodolac

In this established synthesis of Etodolac, 7-ethyltryptophol is a key intermediate. While this specific route does not directly start from this compound, the structural similarity of 2-arylpropanals to key fragments in other NSAIDs suggests their potential as starting materials or intermediates in the synthesis of new anti-inflammatory agents. The development of efficient and stereoselective methods for the synthesis of 2-arylpropanals is therefore of significant interest to the pharmaceutical industry.

Contribution to New Reaction Methodology Development

The reactivity of the aldehyde group and the presence of an adjacent stereocenter make 2-arylpropanals like this compound valuable substrates for the development of new synthetic methodologies. In particular, they are well-suited for stereoselective reactions where the goal is to create new chiral centers with high control over the relative and absolute stereochemistry.

Stereoselective Aldol Reactions: The aldol reaction is a powerful tool for carbon-carbon bond formation. When a chiral aldehyde such as this compound is used, the reaction can proceed with high diastereoselectivity. The existing stereocenter at the α-position can direct the approach of the nucleophilic enolate, leading to the preferential formation of one of the possible diastereomeric products. This has been extensively studied with various 2-arylpropanals and different enolate sources, contributing to a deeper understanding of the factors that govern stereoselectivity in these reactions.

Organocatalysis: The field of organocatalysis has seen rapid growth, and chiral aldehydes are often used as benchmark substrates to test the efficacy of new catalysts. For example, new organocatalytic methods for the enantioselective α-functionalization of aldehydes often utilize substrates like 2-phenylpropanal (B145474) to demonstrate the catalyst's ability to control the stereochemical outcome. These methodologies can then be applied to more complex substrates, including those with the 4-ethoxyphenyl substitution.

Domino Reactions: Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. 2-Arylpropanals can participate in such sequences, where the initial reaction at the aldehyde functionality triggers subsequent transformations. For instance, an initial aldol or Michael addition can be followed by an intramolecular cyclization, leading to the rapid construction of complex cyclic structures. The stereocenter in the starting arylpropanal can play a crucial role in controlling the stereochemistry of the final product.

Analogous Applications of Related Arylpropanals in Academic Syntheses

While specific, detailed research applications for this compound are not abundant in the literature, its close analog, 2-phenylpropanal, has been more widely studied and serves as a good model for its potential applications.

2-Phenylpropanal in Asymmetric Synthesis: 2-Phenylpropanal is a common substrate in the development of asymmetric catalytic reactions. For example, it has been used to test the enantioselectivity of new chiral catalysts in reactions such as transfer hydrogenation, aldol additions, and hydrocyanation. The stereochemical outcome of these reactions provides valuable information about the mechanism and efficiency of the catalyst.

Intermediate in Pharmaceutical Synthesis: 2-Arylpropanals are precursors to the profen class of NSAIDs, which includes well-known drugs like ibuprofen (B1674241) and naproxen. Catalytic asymmetric methods have been developed to synthesize these chiral aldehydes with high enantiomeric purity, which are then oxidized to the corresponding carboxylic acids. This highlights the industrial relevance of developing synthetic routes to chiral 2-arylpropanals.

Future Research Trajectories and Emerging Perspectives

Development of Novel Catalytic Systems for Sustainable Synthesis

The future synthesis of 2-(4-ethoxyphenyl)propanal will likely pivot towards sustainable and atom-economical catalytic methods. A primary focus will be the development of catalysts that minimize waste, utilize renewable feedstocks, and operate under mild conditions. One of the most promising industrial methods for aldehyde synthesis is hydroformylation, which adds a formyl group and a hydrogen atom across a double bond. researchgate.net

Hydroformylation of 4-Ethoxystyrene (B1359796): The most direct sustainable route to this compound is the hydroformylation of 4-ethoxystyrene. Research in this area would focus on designing highly regioselective catalysts to favor the formation of the branched aldehyde over the linear isomer. Advanced rhodium catalysts with tailored phosphine (B1218219) ligands are known to influence regioselectivity in the hydroformylation of vinyl arenes. mdpi.com The development of pentavalent phosphate (B84403) promoters, for example, has been shown to facilitate high yields and impressive regioselectivity for branched aldehydes under remarkably mild conditions. mdpi.com

Reductive Carbonylation: Another sustainable avenue involves the palladium-catalyzed reductive carbonylation of phenol (B47542) derivatives. nih.gov This approach could utilize 4-ethoxyphenyl fluorosulfonates, derived from the inexpensive commodity chemical sulfuryl fluoride (B91410) (SO2F2) and 4-ethoxyphenol (B1293792). nih.gov The reaction employs syngas (a mixture of CO and H₂) as an inexpensive and atom-economic source of the aldehyde functionality. nih.gov Research would aim to optimize catalysts, such as those employing di-1-adamantyl-n-butylphosphine (cataCXium A), which have proven effective for the formylation of aryl bromides. researchgate.net

Future catalysts will also emphasize recyclability and the use of non-precious metals. Heterogeneous catalysts, where the active metal is supported on a solid matrix like ZrO₂ nanoparticles, could offer easy separation and reuse, aligning with green chemistry principles. mdpi.com

Table 1: Potential Sustainable Catalytic Routes to this compound
Reaction TypePotential PrecursorCatalyst SystemKey Advantages
Regioselective Hydroformylation4-EthoxystyreneRhodium complex with custom phosphine/phosphate ligands100% atom economy, direct conversion of alkene. researchgate.netmdpi.com
Reductive Carbonylation4-Ethoxyphenyl FluorosulfonatePalladium(II) acetate (B1210297) with phosphine ligands (e.g., dppp, cataCXium A)Uses inexpensive syngas and precursors derived from phenols. nih.gov
C-H Arylation/FunctionalizationEthylbenzene DerivativesRuthenium or Iridium-based photocatalystsDirect functionalization of C-H bonds, avoiding pre-functionalized substrates. nih.gov
Multi-Component Reactions4-Ethoxybenzaldehyde, Isocyanide, etc.Green catalysts (e.g., L-proline, ZrO₂) in aqueous mediaHigh structural diversity from simple starting materials in a single step. mdpi.com

Exploration of Advanced Stereoselective Transformations

The presence of a chiral center at the C2 position of this compound makes it a target for asymmetric synthesis. The development of methods to produce single enantiomers is crucial, as different enantiomers of a molecule often exhibit distinct biological activities.

Future research will likely focus on several key areas:

Asymmetric Hydroformylation: This remains the most direct approach to establishing the chiral center. It involves using a chiral catalyst, typically a rhodium complex coordinated to a chiral ligand, to selectively produce either the (R) or (S)-enantiomer from 4-ethoxystyrene.

Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs) offer a highly selective and environmentally friendly route. rsc.org A potential pathway involves the enzymatic reduction of a corresponding ketone precursor to a chiral alcohol, followed by oxidation to the aldehyde. Novel ADHs with high tolerance to organic solvents and co-products are being developed to make these processes more industrially viable. rsc.org

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, could be employed in various transformations. mdpi.com For instance, an asymmetric Michael addition to an α,β-unsaturated precursor could establish the stereocenter, which is then converted to the propanal moiety. mdpi.com These metal-free approaches are a significant focus of sustainable chemistry. mdpi.com

Table 2: Prospective Stereoselective Methods for this compound
MethodologyCatalyst/Reagent TypePotential TransformationAnticipated Outcome
Asymmetric HydroformylationRhodium complex with chiral diphosphine ligandsSelective formylation of 4-ethoxystyreneEnantioenriched (R)- or (S)-2-(4-ethoxyphenyl)propanal.
Kinetic ResolutionChiral catalyst (e.g., Pd(II) with chiral ligand)Selective reaction of one enantiomer from a racemic mixtureSeparation of enantiomers, yielding one in high purity. nih.gov
BiocatalysisAlcohol Dehydrogenase (ADH)Asymmetric reduction of a ketone precursorChiral alcohol intermediate with high enantiomeric excess. rsc.org
Asymmetric Friedel-CraftsChiral BINOL-derived phosphoric acidsAlkylation of 4-ethoxyphenol derivative with a chiral electrophileEnantioselective C-C bond formation. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. nih.gov For the synthesis of this compound, flow chemistry can provide precise control over reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or fast reactions. nih.gov

Key future applications include:

Flow-Based Carbonylation: Reductive carbonylation reactions using syngas are well-suited for flow reactors. researchgate.net Flow systems allow for excellent gas-liquid mixing and safe handling of pressurized carbon monoxide and hydrogen, while precise temperature control can minimize catalyst decomposition. nih.govresearchgate.net

Multi-Step Telescoped Synthesis: Modular flow platforms can be designed to perform several reaction steps consecutively without intermediate purification. acs.org For example, the synthesis of this compound could start with the oxidation of a precursor alcohol, followed immediately by an olefination or condensation reaction in a subsequent reactor module. acs.org

Automated Optimization: Integrating flow reactors with automated sampling and analysis allows for high-throughput experimentation. Algorithms can be used to rapidly screen reaction conditions and identify optimal parameters for yield and selectivity, accelerating process development.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Aldehyde Preparation
ParameterBatch SynthesisContinuous Flow Synthesis
Heat TransferLimited by surface-area-to-volume ratioExcellent, enabling precise temperature control. nih.gov
Mass TransferOften inefficient, especially for gas-liquid reactionsHighly efficient mixing and short diffusion distances. nih.gov
SafetyLarge volumes of hazardous materials; risk of thermal runawaySmall reactor volumes, better control over exotherms. nih.gov
ScalabilityDifficult; requires re-optimization for larger vesselsStraightforward; achieved by running the system for longer or in parallel.
Reaction TimeOften hoursCan be reduced to minutes due to enhanced transfer properties. researchgate.netacs.org

Interdisciplinary Research with Material Science and Chemical Biology

The functional groups within this compound—an aldehyde, an aromatic ring, and an ether linkage—make it a versatile building block for interdisciplinary research.

Material Science: The aldehyde group can participate in condensation reactions to form polymers or be used to functionalize surfaces. The ethoxyphenyl moiety can impart specific properties, such as hydrophobicity or a defined refractive index, to new materials. Future research could explore its use as a monomer or cross-linking agent in the synthesis of novel resins, adhesives, or optical materials.

Chemical Biology and Medicinal Chemistry: The 2-arylpropanal scaffold is structurally related to important molecules like ibuprofenal (2-(4-isobutylphenyl)propanal). sigmaaldrich.com The phenethylamine (B48288) backbone, which is related to the core structure, is found in numerous neurologically active compounds. nih.gov Future work could involve using this compound as a starting point to generate libraries of new compounds for drug discovery. These derivatives could be screened for activity as enzyme inhibitors, receptor agonists/antagonists, or as probes to study biological pathways.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is a powerful tool for accelerating the development of synthetic routes by predicting reaction outcomes and elucidating mechanisms. For this compound, computational modeling can provide critical insights.

Catalyst Design: Density Functional Theory (DFT) calculations can be used to model the catalytic cycle of reactions like hydroformylation. acs.org By calculating the energies of transition states and intermediates, researchers can understand the factors controlling regioselectivity and catalyst activity. uzh.ch This knowledge can guide the rational design of new ligands and catalysts for improved performance.

Reaction Pathway Prediction: Computational models can predict the feasibility of different synthetic routes and identify potential byproducts. Advanced methods like the local natural orbital (LNO) method can compute reaction enthalpies with near-experimental accuracy, allowing for the reliable screening of potential reactions before they are attempted in the lab. chemrxiv.org

Predictive Modeling for Materials: In material science applications, computational models can predict the properties of polymers derived from this compound. umich.edu By simulating polymer chain interactions and bulk properties, researchers can design new materials with desired characteristics, such as thermal stability or mechanical strength, in silico. nih.gov

Table 4: Application of Computational Modeling to the Synthesis of this compound
Computational MethodApplication AreaSpecific Insights Provided
Density Functional Theory (DFT)Catalyst Development & MechanismElucidation of reaction mechanisms, prediction of transition state energies, understanding ligand effects on selectivity. researchgate.netacs.orguzh.ch
Local Natural Orbital (LNO) MethodsThermodynamic PredictionHighly accurate calculation of reaction enthalpies to assess feasibility. chemrxiv.org
Molecular Dynamics (MD)Material ScienceSimulation of polymer properties, prediction of bulk material characteristics.
Quantum Mechanics/Molecular Mechanics (QM/MM)BiocatalysisModeling enzyme-substrate interactions to understand and engineer biocatalyst selectivity.

Q & A

Q. Table 1: Comparison of Hypothetical Synthesis Routes

MethodConditionsYield (%)Purity (%)Key Challenges
Nucleophilic SubstitutionTHF, K₂CO₃, 50°C, 12h65–7090–95Competing side reactions
MnO₂ OxidationDCM, RT, 6h50–6085–90Overoxidation risks
Enzymatic HydrolysisBuffer (pH 7.4), 37°C, 24h40–50≥95Substrate specificity issues

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the aldehyde proton (δ 9.5–10.0 ppm, singlet), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and aromatic protons (δ 6.8–7.2 ppm). Splitting patterns confirm substituent positions .
    • ¹³C NMR : Key peaks include the aldehyde carbon (δ 190–200 ppm), aromatic carbons (δ 110–160 ppm), and ethoxy carbons (δ 14–65 ppm) .
  • IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of ethoxy group) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion confirmation (expected [M+H]⁺ = 193.1) .

Advanced: How can researchers resolve contradictions in NMR data for stereochemical assignments of this compound derivatives?

Methodological Answer:
Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable Temperature NMR : Detect conformational changes by acquiring spectra at 25°C and −40°C. Restricted rotation in derivatives (e.g., thioacetals) may reveal hidden splitting .
  • COSY and NOESY : Identify coupling between aldehyde protons and adjacent groups to confirm spatial arrangements. For example, NOE correlations between the aldehyde proton and aromatic protons validate substituent orientation .
  • Chiral Derivatization : Convert the aldehyde to a diastereomeric hydrazone using (R)- or (S)-α-methylbenzylamine. Separate derivatives via HPLC and compare retention times .

Advanced: What strategies mitigate instability of this compound during storage or reaction conditions?

Methodological Answer:

  • Stabilization via Derivatization : Convert the aldehyde to a stable acetal or thioacetal intermediate during synthesis. For example, react with ethanedithiol under acidic conditions to form a cyclic dithiolane .
  • Inert Atmosphere Storage : Store under argon at −20°C in amber vials to prevent oxidation and moisture absorption. Add molecular sieves (3Å) to anhydrous solvents .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to detect aldehyde degradation (e.g., hydrate formation) during reactions. Adjust pH or solvent polarity if instability occurs .

Basic: How can researchers assess the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reactions with primary amines (e.g., benzylamine) via UV-Vis spectroscopy. Track imine formation (λ = 270–300 nm) to determine rate constants .
  • Competitive Experiments : Compare reactivity with substituted hydrazines (e.g., phenylhydrazine vs. 2,4-dinitrophenylhydrazine). Higher electrophilicity at the aldehyde group favors faster hydrazone formation .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites. The aldehyde carbon typically shows the highest electrophilicity .

Advanced: What in silico methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like aldehyde dehydrogenase (PDB: 1A4Z). Focus on interactions between the ethoxyphenyl group and hydrophobic pockets .
  • Pharmacophore Modeling : Generate a 3D pharmacophore using Schrödinger Phase. Key features include the aldehyde (hydrogen bond acceptor) and ethoxy group (hydrophobic moiety) .
  • QSAR Studies : Build regression models with descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate against bioactivity data from analogous aldehydes .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Spill Management : Absorb small spills with vermiculite or sand. For large spills, neutralize with sodium bisulfite (for aldehyde reduction) before disposal .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity, following protocols for structurally related aldehydes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.